3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea
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Description
Carbazole is a tricyclic aromatic organic compound that consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound you mentioned seems to be a derivative of carbazole, with additional functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The carbazole core would contribute to the compound’s aromaticity and could potentially influence its photophysical properties .Chemical Reactions Analysis
Carbazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of coupling reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbazole derivatives are generally crystalline solids at room temperature, and many have interesting photophysical properties due to the conjugated system of the carbazole core .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of pharmaceuticals or bioactive compounds. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Future Directions
Carbazole derivatives have been extensively studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their interesting photophysical properties . This compound, with its complex structure and multiple functional groups, could potentially have interesting properties that make it useful in these or other applications.
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-31-16-15-27(25(30)26-19-9-3-2-4-10-19)17-20(29)18-28-23-13-7-5-11-21(23)22-12-6-8-14-24(22)28/h5-8,11-14,19-20,29H,2-4,9-10,15-18H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFYCMETKSOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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